molecular formula C31H48O5 B8227563 25-Hydroxyvitamin D3 3-Hemisuccinate

25-Hydroxyvitamin D3 3-Hemisuccinate

Cat. No.: B8227563
M. Wt: 500.7 g/mol
InChI Key: XYAOPXNVLMIXNI-BPMXTZFCSA-N
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Description

25-Hydroxyvitamin D3 3-Hemisuccinate (CAS 69511-19-9) is a synthetic derivative of 25-hydroxyvitamin D3 (25(OH)D3), the major circulating metabolite of vitamin D3. Its molecular formula is C₃₁H₄₈O₅, with a molecular weight of 500.71 g/mol . The compound features a succinyl group esterified at the 3-position of the 25(OH)D3 molecule, enhancing its solubility in aqueous matrices and making it suitable for immunoassay development and analytical standardization . It is primarily used in research to generate antibodies for detecting 25(OH)D3 in clinical and nutritional studies .

Properties

IUPAC Name

4-[(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H48O5/c1-21-10-13-25(36-29(34)17-16-28(32)33)20-24(21)12-11-23-9-7-19-31(5)26(14-15-27(23)31)22(2)8-6-18-30(3,4)35/h11-12,22,25-27,35H,1,6-10,13-20H2,2-5H3,(H,32,33)/b23-11+,24-12-/t22-,25+,26-,27+,31-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYAOPXNVLMIXNI-BPMXTZFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)OC(=O)CCC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)OC(=O)CCC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H48O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction with Succinic Anhydride

The foundational synthesis begins with the esterification of 25-hydroxyvitamin D3 at the 3-hydroxyl group using succinic anhydride. According to the protocol outlined in WO2007039194A1, 10 mg (25 μmol) of 25-hydroxyvitamin D3 is dissolved in 1 mL of anhydrous pyridine under inert conditions. Succinic anhydride (125 mg, 1.25 mmol) is added, and the mixture is stirred at room temperature for four days in the dark to prevent photodegradation. The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group attacks the electrophilic carbonyl carbon of succinic anhydride.

Post-reaction, the mixture is diluted with 10 mL ethyl acetate and sequentially washed with water, 0.1 M hydrochloric acid, and water again to remove unreacted reagents and byproducts. The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. This yields 25-hydroxyvitamin D3-3-hemisuccinate as a colorless solid with an 84% yield (10.5 mg).

Key Reaction Parameters

ParameterValue
Reactant Ratio (D3:SA)1:50 (mol/mol)
SolventAnhydrous Pyridine
Reaction Time96 hours
Yield84%

Formation of N-Hydroxysuccinimide (NHS) Ester

The hemisuccinate derivative is further activated for conjugation by converting it to an NHS ester. In this step, 10.0 mg (20 μmol) of 25-hydroxyvitamin D3-3-hemisuccinate is dissolved in 7 mL anhydrous dichloromethane. N-hydroxysuccinimide (2.76 mg, 24 μmol) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC; 3.72 mg, 24 μmol) are added to the solution, which is stirred overnight under argon. EDC facilitates carbodiimide-mediated coupling, activating the carboxyl group for NHS ester formation.

The reaction mixture is washed twice with water to remove excess reagents, dried over sodium sulfate, and concentrated under vacuum. This step achieves a 94% yield (11.3 mg) of the NHS ester, which is used directly in subsequent conjugation reactions without further purification.

Purification and Characterization

Liquid-Liquid Extraction

Crude reaction products are purified using liquid-liquid extraction. The CDC’s UHPLC-MS/MS protocol employs a hexane-methanol system, where analytes partition into the organic phase. For 25(OH)D3-3-HS, a 67% methanol solution containing internal standards (e.g., hexadeuterium-25-hydroxyvitamin D3) is added to serum samples, followed by hexane. The hexane layer, containing the target compound, is dried under vacuum and reconstituted in methanol for analysis.

Chromatographic Separation

High-performance liquid chromatography (HPLC) with a pentafluorophenyl (PFP) column is used to resolve 25(OH)D3-3-HS from isomers such as 3-epi-25-hydroxyvitamin D3. Mobile phases typically consist of methanol-water mixtures acidified with formic acid to enhance ionization in mass spectrometry.

HPLC Conditions

ParameterValue
ColumnPFP (100 mm × 2.1 mm, 3 μm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Methanol
Gradient70% B to 95% B over 8 minutes
Flow Rate0.4 mL/min

Analytical Validation

Cross-Reactivity Studies

The Roche Elecsys competitive protein binding (CPB) assay demonstrates minimal cross-reactivity (≤5%) with endogenous 3-epi-25(OH)D3, ensuring specificity for 25(OH)D3-3-HS in clinical samples. However, exogenous addition of 3-epi-25(OH)D3 shows 51% cross-reactivity, highlighting the importance of isomer separation during synthesis.

Mass Spectrometric Confirmation

UHPLC-MS/MS with electrospray ionization (ESI) in positive ion mode is the gold standard for quantifying 25(OH)D3-3-HS. The CDC method reports a limit of detection (LOD) of 2.0 ng/mL and intra-assay precision of <5% CV.

MS Parameters

ParameterValue
Ionization ModeESI+
Transition (m/z)575.4 → 298.2 (25(OH)D3-3-HS)
Collision Energy25 eV

Applications in Immunoassay Development

Immunogen Preparation

The NHS ester of 25(OH)D3-3-HS is conjugated to carrier proteins like keyhole limpet hemocyanin (KLH) for antibody production. Immunization of rabbits with 0.1 mg of conjugate in Freund’s adjuvant generates polyclonal antibodies over a 10-month period.

Diagnostic Reagent Formulation

In commercial kits, 25(OH)D3-3-HS is used as a biotinylated tracer in immunoassays. For example, the Roche Elecsys Vitamin D Total assay employs a reagent containing 8–12% dimethyl sulfoxide (DMSO) and 0.8–1.2% short-chain alcohols to dissociate vitamin D-binding protein .

Chemical Reactions Analysis

Types of Reactions: 25-Hydroxyvitamin D3 3-Hemisuccinate undergoes various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms.

    Reduction: Reduction of the hemisuccinate group.

    Substitution: Replacement of functional groups.

Common Reagents and Conditions:

    Oxidation: Typically involves oxidizing agents like potassium permanganate.

    Reduction: Uses reducing agents such as sodium borohydride.

    Substitution: Involves nucleophiles like amines or thiols under mild conditions.

Major Products: The major products formed from these reactions include various oxidized or reduced derivatives of this compound, depending on the specific reagents and conditions used .

Scientific Research Applications

Clinical Chemistry

Enzyme Immunoassay Development
One of the primary applications of 25-Hydroxyvitamin D3 3-Hemisuccinate is in the development of enzyme immunoassays (EIAs) for measuring serum levels of 25-hydroxyvitamin D3. The EIA utilizes the compound covalently coupled to polystyrene surfaces, enhancing binding efficiency and specificity. The assay demonstrated a detection limit of 4.4 μg/L with a recovery rate of 102% and low variability in results, making it a reliable method for monitoring vitamin D status in patients .

Stem Cell Research and Bone Tissue Engineering

Induction of Osteogenic Differentiation
Research indicates that this compound can induce osteogenic differentiation in human mesenchymal stem cells (hMSCs). Studies have shown significant increases in alkaline phosphatase activity and mineralization when hMSCs are treated with this compound. This property positions it as a promising candidate for applications in bone tissue engineering, potentially aiding in the development of therapies for bone-related conditions .

Nutrition Science

Food Fortification
The compound has been utilized in food fortification efforts to combat vitamin D deficiency. Foods enriched with this compound have been found to be more effective than traditional vitamin D3 in improving vitamin D status among populations at risk of deficiency. This application is particularly relevant in regions with limited sunlight exposure, where dietary sources of vitamin D are crucial .

Pharmacology and Cellular Biology

Therapeutic Investigations
In pharmacological studies, this compound has been explored for its potential to modulate various cellular functions and metabolic pathways. Its interaction with the vitamin D receptor (VDR) influences gene expression related to calcium homeostasis and bone metabolism. Additionally, it has shown protective effects against oxidative stress in retinal cells under diabetic conditions, suggesting its role in mitigating complications associated with diabetes .

Summary Table of Applications

Field Application Key Findings
Clinical ChemistryEnzyme immunoassay for serum measurementHigh sensitivity (4.4 μg/L detection limit), reliable recovery (102%)
Stem Cell ResearchInduction of osteogenic differentiation in hMSCsIncreased alkaline phosphatase activity and mineralization
Nutrition ScienceFood fortification to address vitamin D deficiencyMore effective than vitamin D3 alone in improving vitamin D status
PharmacologyModulation of cellular functions and metabolic pathwaysProtective effects against oxidative stress; influences gene expression via VDR

Case Studies

  • Osteogenic Differentiation Study
    A study published evaluated the effects of this compound on hMSCs, demonstrating enhanced mineralization and gene expression associated with osteogenesis. The findings support its potential use in regenerative medicine.
  • Immunoassay Sensitivity Assessment
    An investigation into the sensitivity and specificity of the developed EIA using this compound showed promising results, facilitating better monitoring of vitamin D levels in clinical settings .

Mechanism of Action

The compound exerts its effects by binding to vitamin D receptors, facilitating the active absorption of calcium and phosphorus in the small intestine. This process is crucial for maintaining calcium and phosphate homeostasis in the body. The molecular targets include vitamin D receptors and various cytochrome P450 enzymes involved in the hydroxylation of vitamin D3 .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Molecular Weight (g/mol) Key Functional Group Bioactivity Primary Use
This compound 500.71 3-Hemisuccinate Non-active Immunoassay development
25(OH)D3 400.64 None Prohormone Vitamin D status biomarker
25(OH)D2 412.65 C24 methyl group Less potent Limited clinical use
25-OHD3-S 496.71 3-Sulfate Excretion Urinary metabolite
1,25(OH)₂D₃ 416.64 1,25-Dihydroxy Hormonally active Calcium regulation

Table 2: Analytical Methods

Compound Preferred Detection Method Derivatization Required Sensitivity (LOD)
This compound Immunoassay No ~1 nM
25(OH)D3 LC-MS/MS with PTAD/DMEQ-TAD Yes 0.1–0.5 ng/mL
25-OHD3-S/25-OHD3-G LC-MS/MS with anion-exchange SPE Yes 0.5–1.0 ng/mL
1,25(OH)₂D₃ LC-MS/MS with Amplifex Yes 2–5 pg/mL

Research Findings and Discrepancies

  • Potency of D3 vs. D2 Derivatives : Meta-analyses confirm vitamin D3 analogs (e.g., 25(OH)D3) are superior to D2 in raising serum 25(OH)D levels, with a mean difference of 15–25 nmol/L . However, one study claims equivalent efficacy at 1000 IU/day , likely due to low dosing and short study duration.
  • Epimer Interference: 3-Epi-25(OH)D3 co-elutes with 25(OH)D3 in LC-MS/MS, requiring specialized columns (e.g., Hypersil Gold) for resolution .
  • Stability: this compound is stable in methanol at −20°C, while 25(OH)D2 degrades faster under similar conditions .

Biological Activity

25-Hydroxyvitamin D3 3-Hemisuccinate (25(OH)D3-3HS) is a derivative of 25-hydroxyvitamin D3, which plays a crucial role in calcium homeostasis and bone metabolism. The modification at the 3-position with a hemisuccinate group enhances its solubility and bioavailability, making it a subject of interest in various biological and pharmaceutical applications. This article delves into the biological activity of 25(OH)D3-3HS, examining its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

The primary target of 25(OH)D3-3HS is the Vitamin D Receptor (VDR) , a nuclear receptor that regulates gene expression upon activation by vitamin D compounds. Upon binding to VDR, 25(OH)D3-3HS influences various cellular processes related to calcium metabolism and bone health.

Molecular Mechanism

The compound's mechanism involves:

  • Binding Interactions : Similar to its parent compound, it binds to VDR, forming a heterodimer with retinoid X receptor (RXR), which then interacts with vitamin D responsive elements in target genes.
  • Gene Expression Modulation : It regulates genes involved in calcium absorption and bone mineralization.
  • Cellular Effects : Research indicates that it inhibits oxidative stress and ferroptosis in retinal microvascular endothelial cells, highlighting its protective effects against high glucose-induced damage.

Pharmacokinetics

The synthesis of 25(OH)D3-3HS occurs primarily in the liver through hydroxylation processes. It is metabolized by cytochrome P450 enzymes, particularly CYP27B1, into the biologically active form, 1α,25-dihydroxyvitamin D3 (1α,25(OH)2D3). The compound is also subjected to sulfation and glucuronidation in the liver, producing conjugative metabolites that circulate in the bloodstream.

Osteogenic Differentiation

Studies have shown that 25(OH)D3-3HS can induce osteogenic differentiation in human mesenchymal stem cells. This suggests its potential applications in bone tissue engineering and treatment of osteoporosis.

Cellular Protection

The compound exhibits significant protective effects against cellular damage induced by oxidative stress. For instance, it has been found to reduce the detrimental effects of high glucose levels on endothelial cells.

Case Studies

  • COVID-19 Severity Correlation : A study indicated that lower levels of circulating 25(OH)D were associated with increased severity of COVID-19 illness. Patients with vitamin D deficiency were significantly more likely to experience severe outcomes compared to those with adequate levels .
  • Malabsorption Studies : Research comparing the absorption of vitamin D3 and 25(OH)D3 highlighted that patients with gastrointestinal disorders exhibited varying degrees of malabsorption. This underscores the importance of understanding how modifications like hemisuccinate can enhance bioavailability in such populations .

Data Tables

StudyFindingsImplications
COVID-19 Severity StudyPatients with <20 ng/mL had a 14x higher risk for severe diseaseSuggests monitoring vitamin D levels may be critical in managing COVID-19 outcomes
Malabsorption StudyGreater malabsorption observed for vitamin D3 than for 25(OH)D3Indicates potential advantages of using 25(OH)D3 derivatives in patients with malabsorption issues

Q & A

Q. What statistical approaches address heterogeneity in 25-hydroxyvitamin D3 associations with health outcomes across epidemiological studies?

  • Methodology : Perform Mendelian randomization to account for confounding by sunlight exposure and diet. Stratify analyses by DBP isoforms and assay method (e.g., LC-MS/MS vs. ELISA). Use individual participant data meta-analyses to harmonize 25(OH)D3 thresholds for deficiency/sufficiency .

Tables for Methodological Reference

Parameter Immunoassay LC-MS/MS
Specificity ModerateHigh
Throughput HighModerate
Epimer Separation NoYes (PFP columns)
DBP Interference HighLow
Cost per Sample 55–101515–30
Adapted from .
Source of Variability Mitigation Strategy
C-3 Epimer Chromatographic separation with PFP columns
DBP Polymorphisms Genotype participants; use equilibrium dialysis
Matrix Effects Deuterated internal standards; SPE cleanup
Assay Cross-reactivity Validate against NIST reference materials
Adapted from .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.